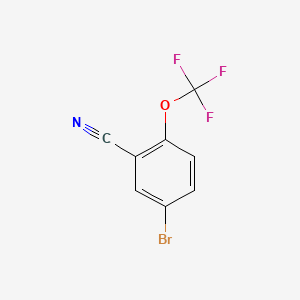

5-Bromo-2-(trifluoromethoxy)benzonitrile

描述

5-Bromo-2-(trifluoromethoxy)benzonitrile (CAS: 1210906-15-2) is a halogenated aromatic nitrile with the molecular formula C₈H₃BrF₃NO and a molecular weight of 266.01 g/mol . Its structure features a benzene ring substituted with a bromine atom at the 5-position, a trifluoromethoxy (-OCF₃) group at the 2-position, and a nitrile (-CN) group at the benzonitrile position. The trifluoromethoxy group imparts strong electron-withdrawing properties, while the nitrile enhances reactivity toward nucleophilic and electrophilic substitutions. This compound is widely used in pharmaceutical and agrochemical research, particularly as a building block for drug candidates targeting metabolic stability and bioavailability .

属性

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVAUHKIIHYPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668223 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210906-15-2 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzonitrile typically involves the bromination of 2-(trifluoromethoxy)benzonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-(trifluoromethoxy)benzonitrile may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications .

化学反应分析

Types of Reactions

5-Bromo-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Coupling Products: Biaryl compounds are commonly produced through Suzuki-Miyaura coupling.

科学研究应用

5-Bromo-2-(trifluoromethoxy)benzonitrile is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the development of biologically active compounds for research purposes.

Industry: It is employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins or enzymes. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules .

相似化合物的比较

Table 1: Structural and Electronic Comparison

Key Observations:

Electron Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound and its positional isomer significantly reduces electron density on the aromatic ring compared to the hydroxyl (-OH) group in 5-Bromo-2-hydroxybenzonitrile . This enhances electrophilic substitution reactivity.

- The trifluoromethyl (-CF₃) group in 5-Bromo-4-chloro-2-(trifluoromethyl)benzonitrile is more electron-withdrawing than -OCF₃, leading to a more electron-deficient ring.

Steric Effects :

- Bulky substituents like cyclopropylmethoxy or octyloxy hinder reactions at the 2-position, whereas smaller groups (-OCF₃, -OH) allow easier functionalization.

Hydrogen Bonding :

- The hydroxyl group in 5-Bromo-2-hydroxybenzonitrile enables hydrogen bonding, influencing solubility and crystal packing , unlike the hydrophobic trifluoromethoxy group.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- Solubility : Polar substituents (-OH) improve water solubility, while hydrophobic groups (-OC₈H₁₇, -OCF₃) favor organic solvents.

- Stability : Fluorinated compounds (e.g., -OCF₃, -CF₃) exhibit enhanced metabolic and thermal stability, making them preferred in drug design .

生物活性

5-Bromo-2-(trifluoromethoxy)benzonitrile is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of bromine and trifluoromethoxy substituents. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-(trifluoromethoxy)benzonitrile consists of a benzene ring substituted with a bromine atom at the 5-position, a trifluoromethoxy group at the 2-position, and a nitrile functional group. This configuration contributes to its lipophilicity and metabolic stability, which are critical factors in drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₅BrF₃NO |

| Molecular Weight | 276.04 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Enhanced by trifluoromethoxy group |

The biological activity of 5-Bromo-2-(trifluoromethoxy)benzonitrile is primarily attributed to its interactions with various molecular targets within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets. This can lead to modulation of enzyme activities or receptor interactions, which are crucial for therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that benzonitrile derivatives can inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The presence of halogen substituents like bromine and trifluoromethyl groups is believed to enhance these effects by improving the compounds' binding affinity to target proteins involved in cancer progression.

Antimicrobial Properties

Compounds structurally related to 5-Bromo-2-(trifluoromethoxy)benzonitrile have been investigated for their antimicrobial activities. The unique electronic properties imparted by the trifluoromethoxy group may enhance interactions with bacterial enzymes or receptors, leading to inhibition of microbial growth.

Case Studies

- Inhibition Studies : A study conducted on various benzonitrile derivatives, including 5-Bromo-2-(trifluoromethoxy)benzonitrile, demonstrated promising in vitro activity against several cancer cell lines. The IC₅₀ values indicated effective inhibition at low concentrations, suggesting potential as a lead compound in anticancer drug development .

- SAR Analysis : Structure-activity relationship (SAR) studies have highlighted that modifications in the substituents on the benzonitrile core significantly affect biological activity. For example, the introduction of different halogens or functional groups can alter lipophilicity and metabolic stability, influencing overall efficacy .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds reveal that modifications such as the trifluoromethoxy group can enhance metabolic stability and solubility, which are crucial for oral bioavailability .

常见问题

Q. Advanced Considerations :

- Boronic Acid Partners : Use aryl boronic acids with complementary steric profiles (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid) to minimize steric hindrance from the trifluoromethoxy group .

- Catalyst Optimization : Employ Pd(PPh₃)₄ or XPhos Pd G3 catalysts for enhanced stability against deactivation by the nitrile group.

- Solvent System : Tetrahydrofuran/water mixtures (4:1) at 80°C improve solubility and reaction efficiency.

How does the trifluoromethoxy group influence fragmentation pathways under reductive conditions?

Mechanistic Insight :

The electron-withdrawing trifluoromethoxy group stabilizes negative charge during single-electron reduction, promoting cleavage of the C–Br bond or nitrile group. For example, photocatalytic reduction generates fluorophosgene (COF₂) as a reactive intermediate, enabling intramolecular cyclization to form carbonates or ureas . Monitor intermediates via in situ NMR or mass spectrometry to validate pathways.

What analytical techniques are most reliable for assessing the purity of 5-Bromo-2-(trifluoromethoxy)benzonitrile?

Q. Methodological Recommendations :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (≥97% purity) .

- NMR Spectroscopy : Confirm absence of regioisomers via distinct ¹H NMR signals: δ 7.85 (d, J=8.5 Hz, 1H, Ar–H), 7.65 (dd, J=8.5, 2.3 Hz, 1H, Ar–H), and 7.52 (d, J=2.3 Hz, 1H, Ar–H) .

- Elemental Analysis : Verify Br and F content within ±0.3% of theoretical values.

How can researchers resolve contradictions in reported melting points for derivatives of this compound?

Q. Data Reconciliation Strategy :

- Sample Recrystallization : Reproduce results using toluene/hexane (1:3) to isolate polymorph-free crystals .

- DSC Analysis : Compare differential scanning calorimetry thermograms to identify metastable phases or impurities .

- Literature Cross-Validation : Cross-reference with structurally analogous compounds (e.g., 5-Bromo-2-hydroxybenzonitrile, mp 108–110°C) to contextualize discrepancies .

What strategies enable the synthesis of aldehydes from 5-Bromo-2-(trifluoromethoxy)benzonitrile?

Q. Derivatization Approaches :

- Partial Hydrolysis : Treat with H₂SO₄/H₂O (1:1) at 120°C for 6 hours to convert nitrile to aldehyde, followed by bromine retention verification via GC-MS .

- Directed Metalation : Use LDA to deprotonate the ortho position, followed by CO insertion and quenching with DMF to install the aldehyde group .

What safety protocols are essential for handling 5-Bromo-2-(trifluoromethoxy)benzonitrile?

Q. Risk Mitigation :

- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact (P260-P264 codes) .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to avoid inhalation of brominated vapors.

- Spill Management : Neutralize spills with 10% sodium thiosulfate solution to reduce bromide toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。